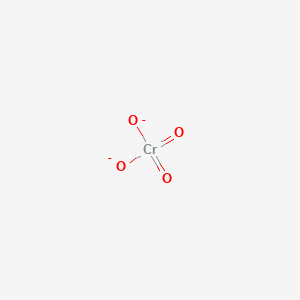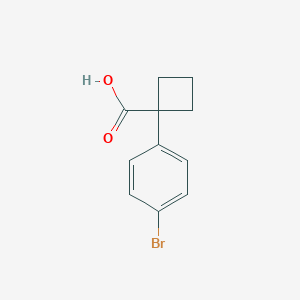
4-Amino-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-acetic acid ethyl ester is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromene core with an amino and fluoro substituent, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-acetic acid ethyl ester typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Fluoro Group: The fluoro substituent is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Amino Group Addition: The amino group can be introduced through nucleophilic substitution reactions, often using amines or ammonia under basic conditions.
Esterification: The final step involves esterification of the chromene derivative with ethyl acetate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the fluoro group to a hydroxyl group or reduce the chromene core to a dihydrochromene.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydroxy and dihydrochromene derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-acetic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It can modulate signaling pathways such as apoptosis, cell cycle regulation, and immune response, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-amino-6-chloro-2,3-dihydrochromen-4-yl)acetate
- Ethyl 2-(4-amino-6-bromo-2,3-dihydrochromen-4-yl)acetate
- Ethyl 2-(4-amino-6-methyl-2,3-dihydrochromen-4-yl)acetate
Uniqueness
4-Amino-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-acetic acid ethyl ester is unique due to the presence of the fluoro substituent, which can enhance its biological activity and stability compared to its chloro, bromo, and methyl analogs. The fluoro group can also influence the compound’s pharmacokinetic properties, making it a valuable molecule for drug development.
Properties
IUPAC Name |
ethyl 2-(4-amino-6-fluoro-2,3-dihydrochromen-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c1-2-17-12(16)8-13(15)5-6-18-11-4-3-9(14)7-10(11)13/h3-4,7H,2,5-6,8,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXSXPLGWHZMPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCOC2=C1C=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio]-](/img/structure/B176692.png)

![2-[(Z)-2-bromoethenyl]pyridine](/img/structure/B176697.png)





